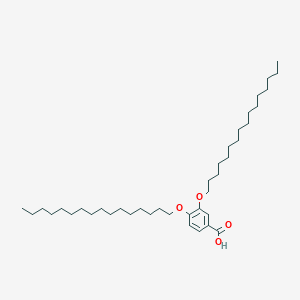![molecular formula C28H19NO2 B14276523 4,4'-[(Pyren-1-yl)azanediyl]diphenol CAS No. 167100-14-3](/img/structure/B14276523.png)
4,4'-[(Pyren-1-yl)azanediyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Pyren-1-yl)azanediyl]diphenol is a chemical compound that features a pyrene moiety linked to two phenol groups via an azanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(Pyren-1-yl)azanediyl]diphenol typically involves the reaction of pyrene-1-amine with 4,4’-dihydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-[(Pyren-1-yl)azanediyl]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve acidic or basic catalysts depending on the nature of the substituent.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4,4’-[(Pyren-1-yl)azanediyl]diphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 4,4’-[(Pyren-1-yl)azanediyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with various biomolecules, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its potential use in therapeutic applications.
Comparaison Avec Des Composés Similaires
- 4,4’-[(Pyren-1-yl)azanediyl]diphenol
- 4,4’-[(Phenyl)azanediyl]diphenol
- 4,4’-[(Naphthyl)azanediyl]diphenol
Comparison: 4,4’-[(Pyren-1-yl)azanediyl]diphenol is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties compared to its phenyl and naphthyl analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.
Propriétés
Numéro CAS |
167100-14-3 |
|---|---|
Formule moléculaire |
C28H19NO2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-(4-hydroxy-N-pyren-1-ylanilino)phenol |
InChI |
InChI=1S/C28H19NO2/c30-23-12-8-21(9-13-23)29(22-10-14-24(31)15-11-22)26-17-7-20-5-4-18-2-1-3-19-6-16-25(26)28(20)27(18)19/h1-17,30-31H |
Clé InChI |
HNEGLCOBLGYLSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


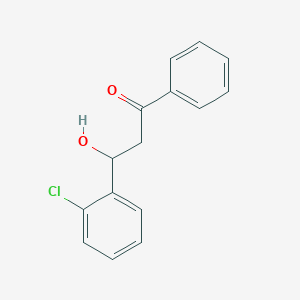


![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
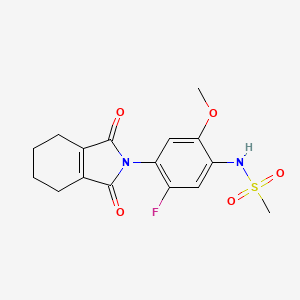

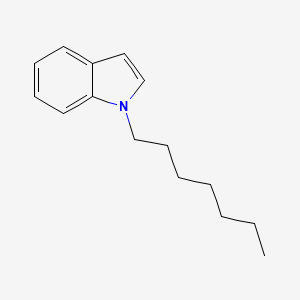

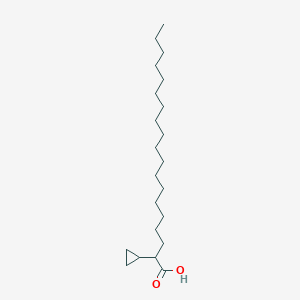
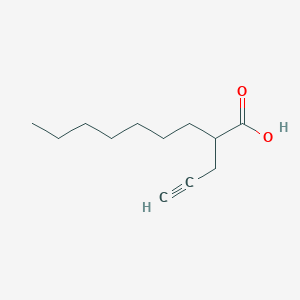

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

